REACTION_CXSMILES
|
[OH-].[NH4+:2].[N:3]([CH2:6][CH2:7][CH2:8][S:9](Cl)(=[O:11])=[O:10])=[N+:4]=[N-:5]>C(O)C>[N:3]([CH2:6][CH2:7][CH2:8][S:9]([NH2:2])(=[O:11])=[O:10])=[N+:4]=[N-:5] |f:0.1|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
2.29 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCCS(=O)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CCCS(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |